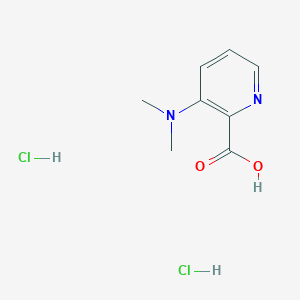

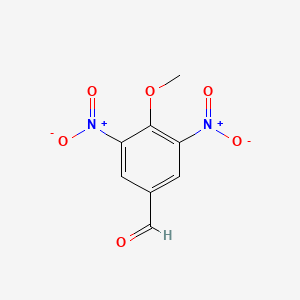

3,5-Dinitro-4-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dinitro-4-methoxybenzaldehyde (DNB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DNB is a yellow crystalline solid that is soluble in organic solvents and is synthesized using a multi-step process.

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques: The synthesis of 3,5-Dinitro-4-methoxybenzaldehyde involves conventional nitration methodology, starting from 4-methoxy-3-nitrobenzaldehyde. A study corrected previous assumptions about its synthesis through tele nucleophilic aromatic substitution, demonstrating the complexity and precision required in its production (Monk et al., 2003).

Chemical Properties and Interactions

- Equilibrium Studies: This compound demonstrates interesting behaviors in solutions, like forming hemiacetals in methanol and Meisenheimer complexes in the presence of methoxide ions, indicating its reactivity and potential for various chemical interactions (Crampton et al., 1974).

- Electron Economy in Synthesis: 3,5-Dinitro-4-methoxybenzaldehyde can be involved in electrosynthesis processes, pairing two reactions to create valuable chemicals with no waste, showcasing its utility in efficient and sustainable chemical production (Sherbo et al., 2018).

Applications in Sensing and Detection

- Chemosensors: Derivatives of 3,5-Dinitro-4-methoxybenzaldehyde have been used in creating chemosensors, particularly for detecting Fe(III) ions. This highlights its role in developing sensitive and selective detection tools for specific ions (Sharma et al., 2015).

- pH Sensor Applications: The compound's derivatives have also been employed in creating pH sensors, demonstrating a color change from yellow to green-blue upon deprotonation. This application underscores its potential in developing visually responsive sensors (Ioniță, 2008).

Advanced Material Synthesis

- Indigo Dye Synthesis: It serves as a precursor in synthesizing green and highly soluble indigo dyes. These dyes exhibit unusual solubility and color properties, potentially useful for technical and analytical applications (Voss et al., 2003).

properties

IUPAC Name |

4-methoxy-3,5-dinitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8-6(9(12)13)2-5(4-11)3-7(8)10(14)15/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWSJJHARHAYDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2428959.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2428962.png)

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride](/img/structure/B2428965.png)

![N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide](/img/structure/B2428974.png)